molecular formula C7H5BF4O2 B1326333 5-Fluoro-2-(trifluoromethyl)phenylboronic acid CAS No. 928053-97-8

5-Fluoro-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1326333
CAS No.: 928053-97-8
M. Wt: 207.92 g/mol
InChI Key: LBDUHXAQWUKBEB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H5BF4O2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule .

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in selective rhodium-catalyzed conjugate addition reactions and the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . The compound’s ability to form stable complexes with these biomolecules highlights its importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of kinesin spindle protein, which plays a crucial role in cell division . By disrupting this protein’s function, this compound can potentially halt the proliferation of cancer cells, making it a valuable compound in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition or activation . Additionally, its fluorinated aromatic ring enhances its binding affinity and specificity towards target proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target proteins, leading to prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target proteins, resulting in desired therapeutic outcomes . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s boronic acid group allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . Its interactions with enzymes such as rhodium catalysts and other metabolic proteins highlight its role in modulating biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s fluorinated structure enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in biochemical applications, as it ensures adequate localization and concentration at the site of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid typically involves the lithiation of a fluorinated aromatic compound followed by borylation. One common method involves the reaction of 5-fluoro-2-(trifluoromethyl)iodobenzene with a boron reagent under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. These methods may involve continuous flow reactors and more robust catalysts to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and stability in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDUHXAQWUKBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647887
Record name [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928053-97-8
Record name [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-(trifluoromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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